molecular formula C22H23N5O3 B3860029 2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide

2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide

Cat. No.: B3860029
M. Wt: 405.4 g/mol
InChI Key: MALAHXXUFIPDJW-OEAKJJBVSA-N
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Description

2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core linked to a pyrido[1,2-a]pyrimidine moiety, which is further substituted with a piperidine ring. The presence of multiple functional groups, including hydroxyl, oxo, and amino groups, makes this compound a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

The synthesis of 2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved by reacting 2-hydroxybenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.

    Synthesis of the pyrido[1,2-a]pyrimidine moiety: This involves the cyclization of a suitable precursor, such as a pyridine derivative, with a formamide or similar reagent under high-temperature conditions.

    Coupling of the two fragments: The benzamide and pyrido[1,2-a]pyrimidine fragments are then coupled using a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the piperidine ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It can serve as a probe for studying enzyme interactions and protein-ligand binding due to its multiple functional groups.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide include:

    2-hydroxy-N-[(3-hydroxyphenyl)methylideneamino]benzamide: This compound shares the benzamide core but lacks the pyrido[1,2-a]pyrimidine and piperidine moieties, making it less complex and potentially less versatile.

    4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in the specific arrangement of functional groups and ring systems.

    Nifuroxazide: This compound is an antibiotic with a similar benzamide structure but different substituents, leading to distinct biological activities.

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-8-7-13-27-19(15)24-20(26-11-5-2-6-12-26)17(22(27)30)14-23-25-21(29)16-9-3-4-10-18(16)28/h3-4,7-10,13-14,28H,2,5-6,11-12H2,1H3,(H,25,29)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALAHXXUFIPDJW-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NNC(=O)C3=CC=CC=C3O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC(=O)C3=CC=CC=C3O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Reactant of Route 2
2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Reactant of Route 4
2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide

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